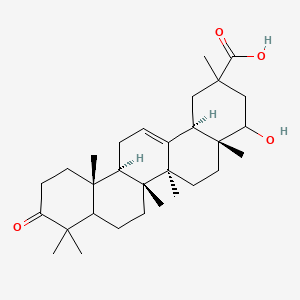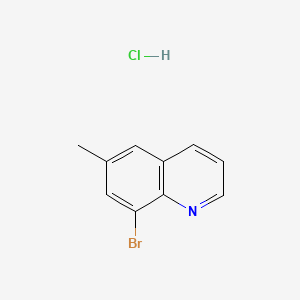
8-Bromo-6-methylquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-Bromo-6-methylquinoline hydrochloride is a chemical compound with the IUPAC name 8-bromo-6-methylquinoline hydrochloride . It has a molecular weight of 258.54 . The compound is a salt .
Molecular Structure Analysis
The molecular formula of 8-Bromo-6-methylquinoline hydrochloride is C10H9BrClN . The InChI code is 1S/C10H8BrN.ClH/c1-7-5-8-3-2-4-12-10(8)9(11)6-7;/h2-6H,1H3;1H .Physical And Chemical Properties Analysis
8-Bromo-6-methylquinoline hydrochloride is a white crystalline solid . Its molecular weight is 258.54 , and its exact mass is 256.960693 Da .Scientific Research Applications
Medicinal Chemistry Insights
8-Hydroxyquinoline derivatives, similar in structure to 8-Bromo-6-methylquinoline, have been extensively studied for their significant biological activities. These compounds are recognized for their chromophore properties, which are useful in detecting various metal ions and anions. Over the past two decades, the quinoline scaffold has attracted attention for its potential in treating life-threatening diseases such as cancer, HIV, and neurodegenerative disorders. The metal chelation properties of these derivatives make them promising candidates for developing broad-spectrum drug molecules. Synthetic modifications aim to enhance their pharmacological potency across various therapeutic targets, highlighting their importance in medicinal chemistry (Gupta, Luxami, & Paul, 2021).
Antimalarial and Antimicrobial Applications
The 8-aminoquinoline class, which includes compounds structurally related to 8-Bromo-6-methylquinoline, has proven effective against malaria and other protozoal infections. These compounds target critical survival stages of Plasmodium parasites, suggesting their potential in improving malaria treatment and control. Despite their efficacy, the use of 8-aminoquinolines is limited by hemolytic toxicity, particularly in patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency. Research into drug combinations and modifications aims to enhance the therapeutic index of these compounds, dissociating efficacy from toxicity to enable safer and more effective treatments (Myint et al., 2011).
properties
IUPAC Name |
8-bromo-6-methylquinoline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN.ClH/c1-7-5-8-3-2-4-12-10(8)9(11)6-7;/h2-6H,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBMEDNZAUEGDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)N=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682460 |
Source


|
| Record name | 8-Bromo-6-methylquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-6-methylquinoline hydrochloride | |
CAS RN |
1255574-68-5 |
Source


|
| Record name | Quinoline, 8-bromo-6-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255574-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Bromo-6-methylquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

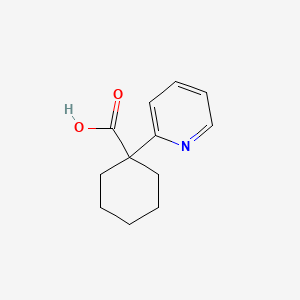
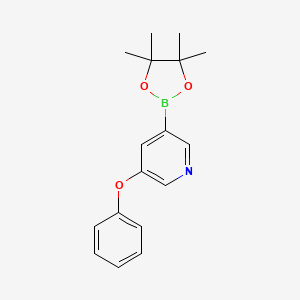
![7-Bromo-5-chlorobenzo[d]isoxazole](/img/structure/B596631.png)
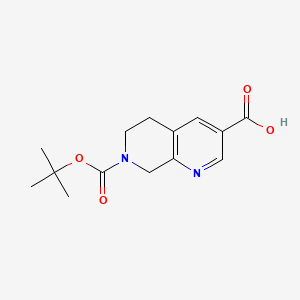

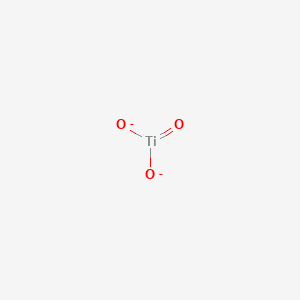
![3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester](/img/structure/B596637.png)
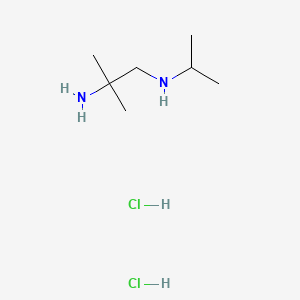
![7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane](/img/structure/B596641.png)
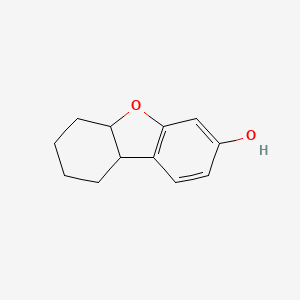
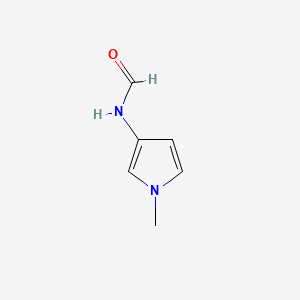
![6-Methoxybenzo[D]oxazol-2-amine](/img/structure/B596648.png)
